molecular formula C15H25NO3 B3424873 Metoprolol CAS No. 37350-58-6

Metoprolol

Cat. No. B3424873
CAS RN: 37350-58-6
M. Wt: 267.36 g/mol
InChI Key: IUBSYMUCCVWXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metoprolol is a beta-blocker used in the treatment of hypertension and angina, and used to reduce mortality due to myocardial infarction . It is a selective beta-1 blocker commonly employed as the succinate and tartrate derivatives . It is one of the preferred beta-blockers in general clinical guidelines and it is widely prescribed .


Synthesis Analysis

The synthesis of this compound involves two significant steps. The initial step includes the synthesis of modified saccharides (MS). These MS were used for the synthesis of this compound-modified saccharide conjugates (MET-MS) . Another study describes the synthesis of 4-(2-methoxyethyl)phenol from phenol. The derived aryloxyallyl ether is converted into this compound by involving a dihydroxylation reaction with OsO4 and NMO .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. High-performance liquid-chromatography coupled to high-resolution higher-order mass spectrometry was used to identify degradation and transformation products .


Chemical Reactions Analysis

The chemical reactions of this compound have been studied in various contexts. For example, this compound is exposed to UV irradiation, hydrogen peroxide, and ozonation. Degradation was analyzed using chemical kinetics both for initial and secondary products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied extensively. For example, the solubility of this compound succinate increases with increasing temperature. At a fixed temperature, the solubility decreases in the order methanol > ethanol > n-butanol > n-propanol > isopropanol > acetone > ethyl acetate .

Scientific Research Applications

Metoprolol in Cardiovascular Disease

This compound is extensively used in the treatment of various cardiovascular conditions due to its beta-blocking effects. Research has established its efficacy in managing heart failure, ischemic artery disease, arterial hypertension, and atrial fibrillation. The extended-release formulation of this compound, in particular, has been highlighted for its suitability across different cardiovascular settings, demonstrating the ongoing relevance and potential for new applications in this therapeutic area (Grassi, 2018).

Therapeutic Efficacy in Hypertension and Ischemic Heart Disease

This compound has been well-established as a treatment option for mild to moderate hypertension and angina pectoris. Its therapeutic efficacy is achieved through dose titration within the therapeutic range, with evidence suggesting that it is as effective as other beta-blockers, diuretics, and certain calcium antagonists. The drug has also demonstrated benefits in post-infarction patients, showcasing its role in reducing mortality and improving outcomes in those with ischemic heart disease (Benfield, Clissold, & Brogden, 1986).

Pharmacological Properties and Clinical Use

Further analysis of this compound's pharmacological properties has confirmed its beta1-selective blocking activity, making it an effective beta-adrenoceptor blocking drug in treating hypertension and angina pectoris. Its pharmacokinetic profile supports twice daily administration and highlights potential clinical importance in cases where pharmacodynamic and pharmacokinetic differences are relevant. This compound's efficacy in clinical trials has been robust, showing significant improvements in angina pectoris and essential hypertension management (Brogden, Heel, Speight, & Avery, 1977).

Controlled Release Formulation and Tolerability

The controlled release formulations of this compound, such as this compound CR/ZOK, have been developed to address drug delivery challenges, offering sustained and consistent plasma concentrations. These formulations have demonstrated significant efficacy in treating hypertension and stable effort angina pectoris, with a well-tolerated profile in clinical trials. This highlights the advancements in drug formulation technology to maximize the therapeutic benefits of this compound in cardiovascular medicine (Plosker & Clissold, 1992).

Mechanism of Action

Mode of Action

Metoprolol interacts with its targets by binding to the beta-1-adrenergic receptors, thereby inhibiting the action of neurotransmitters like adrenaline and noradrenaline . This inhibition leads to a decrease in heart rate and cardiac output, reducing the amount of oxygen that the heart needs to function . This is particularly beneficial in conditions like angina, where the heart’s demand for oxygen exceeds the supply.

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway. By blocking beta-1-adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), which are part of the body’s “fight or flight” response. This leads to a decrease in heart rate and blood pressure . This compound also influences the renin-angiotensin-aldosterone system by decreasing the release of renin from the kidneys, further helping to lower blood pressure .

Pharmacokinetics

This compound has a bioavailability of approximately 50% after oral administration, due to an extensive first-pass metabolism . It is primarily metabolized by the liver enzyme CYP2D6 . The half-life of this compound ranges from 3 to 7 hours, and it is mainly excreted through the kidneys . Factors such as age, liver function, and genetic polymorphisms in CYP2D6 can significantly influence the pharmacokinetics of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect this compound’s metabolism and efficacy . Additionally, factors such as diet and gut microbiota can also influence the metabolism and effectiveness of this compound . Furthermore, environmental pollutants could potentially impact the effectiveness of this compound, although more research is needed in this area .

Safety and Hazards

Metoprolol has some side effects including heart rate slowing, depression, diarrhea, skin rash, and shortness of breath. Large doses may cause serious toxicity . Some conditions may become worse when the medicine is stopped suddenly, which can be dangerous . It is also important to avoid dust formation and breathing mist, gas, or vapors when handling this compound .

Biochemical Analysis

Biochemical Properties

Metoprolol interacts with beta-1 adrenergic receptors in the body, specifically in cardiac cells . This interaction is characterized by the inhibition of these receptors, leading to a decrease in cardiac output by producing negative chronotropic and inotropic effects .

Cellular Effects

This compound exerts its effects by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . This blockade leads to a decrease in heart rate and blood pressure, which can be beneficial in conditions such as hypertension and angina .

Molecular Mechanism

This compound’s mechanism of action involves selective antagonism of the beta-1 adrenergic receptors, without presenting activity towards membrane stabilization nor intrinsic sympathomimetics . This selective antagonism results in the reduction of cardiac output, achieved through negative chronotropic and inotropic effects .

Temporal Effects in Laboratory Settings

In a study conducted on pigs, this compound administration early during ischemia attenuated the progression of infarct size . This suggests that this compound has a time-dependent effect in reducing the damage caused by ischemia .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects at different dosages. For instance, in a canine model of chronic obstructive sleep apnea, this compound effectively prevented neuronal dendritic remodeling induced by the condition .

Metabolic Pathways

This compound is metabolized through three main routes: O-demethylation (approximately 65%), alpha-hydroxylation (10%), and N-dealkylation (10%) . These metabolic pathways involve enzymes such as CYP2D6, CYP3A4, CYP2B6, and CYP2C9 .

Transport and Distribution

This compound is well absorbed orally but has a bioavailability of only about 50% due to high first-pass metabolism . It has a large volume of distribution (> 200L) and moderate lipid solubility .

Subcellular Localization

While all beta-adrenergic receptors (including those that this compound interacts with) belong to the G protein-coupled receptor superfamily of membrane receptors, they display different subcellular localization patterns . The exact subcellular localization of this compound within the cell is not explicitly stated in the literature.

properties

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSYMUCCVWXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023309
Record name Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

398ºC (estimate)
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics., Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/, At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses., The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release., In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption., For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page.
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

51384-51-1, 37350-58-6
Record name Metoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51384-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoprolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metoprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To the stirred acetone solution of metoprolol base (19.3 mol), acetone (30 l) and sorbic acid (2.12 kg, 18.9 mol) were added at room temperature. The mixture was heated to reflux and the hot solution was filtered. The filtrate was allowed to cool slowly to 0° C. The crystals were centrifugated off, washed with cold acetone (10 l) and dried for three days in vacuo at room temperature to yield 5.95 kg of crystalline (S)-metoprolol. (81% from (4)).
Quantity
19.3 mol
Type
reactant
Reaction Step One
Quantity
2.12 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoprolol
Reactant of Route 2
Reactant of Route 2
Metoprolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Metoprolol
Reactant of Route 4
Reactant of Route 4
Metoprolol
Reactant of Route 5
Reactant of Route 5
Metoprolol
Reactant of Route 6
Reactant of Route 6
Metoprolol

Q & A

Q1: What is the primary mechanism of action of Metoprolol?

A1: this compound is a cardioselective β1-adrenergic blocking agent. [, , , , ] It primarily acts by competitively binding to β1-adrenergic receptors in the heart and other tissues, blocking the effects of norepinephrine and epinephrine. [, , , , ]

Q2: Does this compound affect cardiovascular reactivity to mental stress?

A3: Research suggests that this compound can reduce heart rate responses to mental stress. One study observed a normalization of heart rate and blood pressure responses to mental stress twelve weeks after this compound withdrawal, with no significant rebound increase. []

Q3: Can this compound influence sodium retention in response to physiological changes?

A4: One study found that this compound prevented sodium retention induced by lower body negative pressure in healthy men. This effect is potentially linked to a blunted neurohormonal response, including the suppression of plasma renin activity. []

Q4: How does this compound compare to other β-blockers, like Nebivolol, in terms of endothelial function?

A5: Studies indicate that while both this compound and Nebivolol can contribute to nitric oxide bioavailability, Nebivolol might offer additional benefits regarding endothelial function. [] Nebivolol has been linked to improvements in endothelial function and a reduction in vascular oxidative stress, potentially due to its nitric oxide-stimulating properties and effects on NADPH oxidase. []

Q5: What is the chemical structure and molecular formula of this compound?

A6: this compound is a {2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}(propan-2-yl)amine. [] The full chemical name clarifies its structure, comprising a propylamine chain with specific substituents, including a hydroxyl group, a methoxyethylphenoxy group, and a propan-2-yl group. Further structural details, including bond lengths and angles, can be found in crystallographic databases and scientific literature.

Q6: Is there data regarding the spectroscopic properties of this compound?

A7: While specific spectroscopic data (NMR, IR, etc.) is not detailed within these research papers, several studies mention developing and utilizing HPLC methods for the detection and quantification of this compound in various matrices like plasma and pharmaceutical formulations. [, , ] These methods rely on the compound's specific spectroscopic characteristics for detection.

Q7: What are some challenges in formulating this compound for different administration routes?

A8: This compound succinate, a commonly used salt form, is highly water-soluble. [] While beneficial for intravenous administration, this property poses challenges for sustained-release formulations. Research explores utilizing lipid excipients like Compritol® 888ATO to achieve controlled release profiles in oral dosage forms. []

Q8: How do formulation factors affect the release profile of this compound from sustained-release tablets?

A9: Studies on this compound succinate sustained-release tablets using Compritol® 888ATO show that factors like the source of the active ingredient, compression force during tablet manufacturing, and the presence of ethanol in the dissolution medium can influence the drug release profile. []

Q9: Can you provide examples of this compound formulations and their applications?

A10: this compound is available in immediate-release and sustained-release formulations for oral administration (tablets). [] Sustained-release formulations like this compound Oros aim to achieve prolonged therapeutic drug levels with once-daily dosing. [] Transdermal delivery systems of this compound have also been developed, offering potential advantages for sustained blood concentration and improved bioavailability. []

Q10: Does the metabolism of this compound differ between individuals?

A12: Yes, this compound metabolism exhibits significant interindividual variability. Factors like age and genetic polymorphisms in drug-metabolizing enzymes like cytochrome P450 2D6 can influence its pharmacokinetics, impacting both clearance and bioavailability. []

Q11: How does the route of administration affect this compound's pharmacokinetic profile?

A13: Oral administration of this compound is subject to first-pass metabolism, potentially leading to lower bioavailability compared to intravenous administration. [, ] Transdermal delivery systems have been explored to bypass first-pass metabolism and achieve more sustained blood concentrations. []

Q12: What are some preclinical models used to study the effects of this compound?

A12: Animal models, particularly rats, have been utilized to investigate the effects of this compound in various contexts, including:

  • Stroke-prone spontaneously hypertensive rats (SHRSP): To assess the impact of this compound on endothelial function in hypertension. []
  • Coronary heart disease models: To evaluate the effects of this compound on serum inflammatory factors, myocardial ischemia, apoptosis, and cardiac function. [, ]
  • Coronary microembolization models: To explore the potential cardioprotective effects of this compound, particularly its role in reducing myocardial apoptosis. []

Q13: What are the primary clinical indications for this compound?

A13: this compound is commonly prescribed for managing various cardiovascular conditions, including:

  • Hypertension: To lower blood pressure and reduce the risk of cardiovascular events. [, , , ]
  • Angina pectoris: To reduce the frequency and severity of angina attacks. [, , ]
  • Acute myocardial infarction: To improve survival rates and limit myocardial damage. [, ]
  • Heart failure: As part of a comprehensive treatment plan to manage symptoms and improve cardiac function. [, ]
  • Atrial fibrillation: To control heart rate in cases of rapid atrial fibrillation. [, ]

Q14: How does this compound compare to other antihypertensive drugs, like thiazide diuretics, in terms of long-term outcomes?

A16: The MAPHY study, a primary prevention trial, investigated the long-term effects of this compound versus thiazide diuretics in hypertensive patients, including smokers. [] Notably, the study found a lower incidence of total, cardiovascular, and coronary heart disease mortality in the this compound group, suggesting potential advantages beyond blood pressure control. []

Q15: Are there reported cases of this compound-induced adverse effects?

A17: While generally well-tolerated, this compound can cause adverse drug reactions (ADRs). A literature analysis of reported ADRs associated with this compound identified cardiovascular effects as the most common, followed by respiratory issues, allergic reactions, and nervous system effects. []

Q16: Have specific adverse effects, like hallucinations, been linked to this compound use?

A18: Although rare, there are reported cases of this compound potentially inducing hallucinations, particularly in elderly patients. [] This highlights the importance of careful patient monitoring and individualized treatment approaches, especially in vulnerable populations.

Q17: What analytical techniques are commonly employed to quantify this compound in biological samples?

A19: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method for the sensitive and selective determination of this compound in human plasma and other biological matrices. []

Q18: Is there evidence of this compound's presence in the environment?

A20: this compound has been detected in various environmental matrices globally, raising concerns about its potential impact on non-target organisms. [] This underscores the need for responsible drug disposal practices and further research into this compound's ecotoxicological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.